Benzo[b]thiophene-6-carbaldehyde
Overview
Description
Benzo[b]thiophene-6-carbaldehyde is an organic compound with the molecular formula C9H6OS. It is a derivative of benzothiophene, which is a heterocyclic compound containing a sulfur atom in its ring structure. This compound is known for its applications in organic synthesis and as an intermediate in the production of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[b]thiophene-6-carbaldehyde can be synthesized through several methods. One common method involves the formylation of benzo[b]thiophene using formylating agents such as dimethylformamide (DMF) or other formylating agents . Another method includes the oxidation of benzo[b]thiophen-2-ylmethanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale formylation reactions under controlled conditions to ensure high yield and purity. The reaction is usually carried out in an inert atmosphere and at low temperatures to prevent decomposition .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The aldehyde group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzothiophene derivatives.
Scientific Research Applications
Benzo[b]thiophene-6-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzo[b]thiophene-6-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .
Comparison with Similar Compounds
- Benzo[b]thiophene-2-carbaldehyde
- Benzo[b]thiophene-3-carbaldehyde
- Benzo[b]thiophene-4-carbaldehyde
Comparison: Benzo[b]thiophene-6-carbaldehyde is unique due to the position of the aldehyde group on the benzothiophene ring. This positional difference can lead to variations in reactivity and biological activity compared to other benzo[b]thiophene carbaldehyde derivatives .
Properties
IUPAC Name |
1-benzothiophene-6-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6OS/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPOWIYNQUFRTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60213295 | |
Record name | Benzo(b)thiophene-6-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60213295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6386-80-7 | |
Record name | Benzo(b)thiophene-6-carboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006386807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(b)thiophene-6-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60213295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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